molecular formula C9H6N2O2 B018046 5-Nitroisoquinoline CAS No. 607-32-9

5-Nitroisoquinoline

Cat. No.: B018046
CAS No.: 607-32-9
M. Wt: 174.16 g/mol
InChI Key: PYGMPFQCCWBTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitroisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H6N2O2. It is characterized by a nitro group (-NO2) attached to the fifth position of the isoquinoline ring. This compound appears as a yellow powder and is known for its significant role in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroisoquinoline typically involves nitration of isoquinoline. One common method includes the use of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperatures to ensure the selective nitration at the fifth position of the isoquinoline ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes using similar reagents but optimized for higher yields and purity. The reaction conditions are meticulously controlled to prevent over-nitration and to ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Nitroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 5-Aminoisoquinoline.

    Substitution: Various substituted isoquinoline derivatives.

    Oxidation: Nitroisoquinoline oxides.

Scientific Research Applications

5-Nitroisoquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5-Nitroquinoline
  • 5-Nitrobenzimidazole
  • 5-Nitroindole

Comparison: 5-Nitroisoquinoline is unique due to its specific structure, which allows for selective reactions at the nitro group. Compared to 5-Nitroquinoline, it has a different ring structure that influences its reactivity and applications. Similarly, while 5-Nitrobenzimidazole and 5-Nitroindole share the nitro group, their distinct ring systems result in different chemical behaviors and uses .

Properties

IUPAC Name

5-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGMPFQCCWBTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209511
Record name 5-Nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-32-9
Record name 5-Nitroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 607-32-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of isoquinoline (120 g, 0.929 mol) in H2SO4 (1 L) was added KNO3 (112.6 g, 1.115 mol) at −15° C. (dropwise). The mixture was stirred at room temperature for 2 hours. TLC (petroleum ether:ethyl acetate=2:1) showed complete conversion. The mixture was added to water (3 L) at 0° C. The mixture was adjusted to pH 8 by the addition of NH4OH and filtered. The filter cake was washed with methyl tertbutyl ether (1 L×2) and concentrated under vacuum to give 5-nitro-isoquinoline (160 g, 94%) as a yellow solid.
Quantity
120 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
112.6 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
3 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitroisoquinoline
Reactant of Route 2
5-Nitroisoquinoline
Reactant of Route 3
Reactant of Route 3
5-Nitroisoquinoline
Reactant of Route 4
Reactant of Route 4
5-Nitroisoquinoline
Reactant of Route 5
Reactant of Route 5
5-Nitroisoquinoline
Reactant of Route 6
5-Nitroisoquinoline
Customer
Q & A

Q1: What is the molecular formula and weight of 5-nitroisoquinoline?

A1: this compound has the molecular formula C9H6N2O2 and a molecular weight of 174.16 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ various spectroscopic techniques to characterize this compound, including Fourier Transform Infrared (FTIR), FT-Raman, UV-Vis, and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide insights into the compound's vibrational frequencies, electronic transitions, and structural features. [, ]

Q3: What are common synthetic routes for this compound?

A3: One approach involves the nitration of 1-methylisoquinoline using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). [] Another method utilizes the reductive cyclization of 2-cyanomethyl-3-nitrobenzoates. [] Vicarious nucleophilic substitution (VNS) on this compound offers a route to 6-methyl-5-nitroisoquinoline. []

Q4: How does the nitro group in this compound influence its reactivity?

A4: The nitro group, being strongly electron-withdrawing, significantly impacts the reactivity of this compound. It facilitates reactions like nucleophilic aromatic substitution (SNAr) at specific positions on the isoquinoline ring. Additionally, the nitro group can undergo reduction, leading to the formation of amino derivatives. [, , ]

Q5: Can this compound participate in electron transfer reactions?

A5: Yes, research demonstrates the involvement of this compound in electron transfer reactions. For instance, 1-chloromethyl-5-nitroisoquinoline, a derivative, reacts with 2-nitropropane anion via an SRN1 mechanism, confirming its participation in electron transfer processes. [, ]

Q6: Does this compound exhibit any notable biological activities?

A6: Research suggests potential applications of this compound derivatives in medicinal chemistry. For example, a this compound-derived Schiff base has shown promising antimalarial activity against a chloroquine-resistant Plasmodium falciparum strain. [] Additionally, 5-amino-4-(4-trifluoromethylphenyl)isoquinolin-1-one, derived from a this compound precursor, acts as a potent and selective inhibitor of poly(ADP-ribose)polymerase-2 (PARP-2). []

Q7: Can this compound be used as a building block for more complex molecules?

A7: Yes, the reactivity of this compound makes it a valuable synthon for synthesizing various heterocyclic compounds. For instance, it serves as a precursor in synthesizing thiazolo[4,5-f]isoquinolines, thiazolo[4,5-f]quinolines, and benzo[1,2-d:4,3-d']bisthiazoles. [] It has also been used to synthesize "aza" analogues of naphthoporphyrins, namely quino- and isoquinoporphyrins. []

Q8: Can this compound form complexes with metal ions?

A8: this compound, particularly its N-oxide derivative (NIQNO), can act as a ligand, forming complexes with various metal ions, including lanthanide perchlorates and copper(I) iodide. [, , ]

Q9: How do substituents on the isoquinoline ring influence the properties of the complexes?

A9: The nature and position of substituents on the isoquinoline ring can significantly impact the stability, spectroscopic properties, and reactivity of the resulting metal complexes. For example, in a series of trinuclear ruthenium complexes with different azanaphthalene ligands, including this compound, correlations were observed between the ligand's pKa values and the complexes' spectroscopic and electrochemical properties. []

Q10: Have computational methods been employed to study this compound?

A10: Yes, quantum mechanical calculations have been used to investigate the vibrational and electronic spectra of this compound and its derivatives. These calculations provide insights into molecular geometry, electronic transitions, and charge distribution within the molecule. []

Q11: What is known about the Structure-Activity Relationship (SAR) of this compound derivatives?

A11: Research on this compound derivatives has explored the impact of structural modifications on their biological activities. For example, introducing various substituents at different positions on the isoquinoline ring has been investigated for its effect on antimalarial activity. [, ] Studies also highlight that the presence of a nitro group is crucial for the mutagenic and chromosome-damaging activities of some 5-nitroisoquinolines. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.